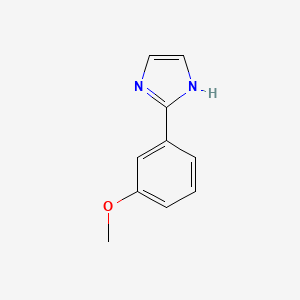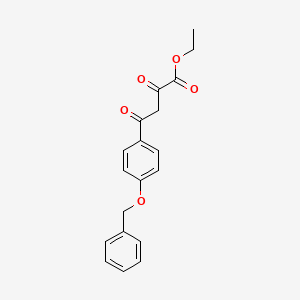![molecular formula C9H10N2O2 B1610536 4,7-Dimethoxy-1H-benzo[D]imidazol CAS No. 7711-50-4](/img/structure/B1610536.png)
4,7-Dimethoxy-1H-benzo[D]imidazol
Übersicht
Beschreibung
4,7-Dimethoxy-1H-benzo[D]imidazole is a heterocyclic aromatic compound characterized by the presence of two methoxy groups at the 4 and 7 positions of the benzimidazole ring
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-1H-benzo[D]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
4,7-Dimethoxy-1H-benzo[D]imidazole interacts with its target, Hu Topo I, through a computational study and DNA relaxation assay . It binds strongly and stabilizes AT sequence-specific DNA . This interaction is facilitated by hydrogen bonding, electrostatic, and van der Waals interactions .
Result of Action
The result of the action of 4,7-Dimethoxy-1H-benzo[D]imidazole is the inhibition of DNA relaxation by Hu Topo I . This inhibition disrupts the normal functioning of the enzyme, leading to potential anticancer effects . The compound has shown promising results in inhibiting the growth of human cancer cells .
Biochemische Analyse
Biochemical Properties
4,7-Dimethoxy-1H-benzo[D]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes involved in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and differentiation. Additionally, 4,7-Dimethoxy-1H-benzo[D]imidazole can bind to DNA, affecting gene expression and cellular metabolism . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer.
Cellular Effects
The effects of 4,7-Dimethoxy-1H-benzo[D]imidazole on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, 4,7-Dimethoxy-1H-benzo[D]imidazole can modulate gene expression by binding to DNA and altering transcriptional activity . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 4,7-Dimethoxy-1H-benzo[D]imidazole exerts its effects through several mechanisms. It can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent processes . This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, 4,7-Dimethoxy-1H-benzo[D]imidazole can inhibit the activity of specific enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts key signaling pathways, leading to altered cellular functions and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,7-Dimethoxy-1H-benzo[D]imidazole in laboratory settings are important factors in its biochemical analysis. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have demonstrated that 4,7-Dimethoxy-1H-benzo[D]imidazole can exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,7-Dimethoxy-1H-benzo[D]imidazole vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . Higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4,7-Dimethoxy-1H-benzo[D]imidazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and its therapeutic applications.
Transport and Distribution
The transport and distribution of 4,7-Dimethoxy-1H-benzo[D]imidazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of 4,7-Dimethoxy-1H-benzo[D]imidazole within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4,7-Dimethoxy-1H-benzo[D]imidazole is essential for its activity and function. This compound can localize to the nucleus, where it binds to DNA and modulates gene expression . It can also be found in the mitochondria, where it influences cellular metabolism and induces apoptosis . The targeting signals and post-translational modifications that direct 4,7-Dimethoxy-1H-benzo[D]imidazole to specific compartments or organelles are crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1H-benzo[D]imidazole typically involves the cyclocondensation of β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes with 4,7-dimethoxy-1H-benzo[D]imidazole-2-amine under microwave irradiation in dimethylformamide in the presence of a base . This method yields the corresponding dimethoxy-substituted benzo[4,5]imidazo[1,2-a]pyrimidines and benzo[4,5]imidazo[1,2-a]quinazolines in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for 4,7-Dimethoxy-1H-benzo[D]imidazole are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and suitable solvents like dimethylformamide can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dimethoxy-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy positions, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in aqueous medium.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Benzimidazole-4,7-diones.
Substitution: Substituted benzimidazoles with diverse functional groups.
Vergleich Mit ähnlichen Verbindungen
4,7-Dimethoxy-1H-benzo[D]imidazole can be compared with other benzimidazole derivatives such as:
Benzimidazole-4,7-dione: Similar in structure but lacks the methoxy groups, which can affect its biological activity and chemical reactivity.
2-Substituted benzimidazoles: These compounds have substitutions at the 2-position, which can significantly alter their properties and applications.
The presence of methoxy groups at the 4 and 7 positions in 4,7-Dimethoxy-1H-benzo[D]imidazole imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4,7-dimethoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-3-4-7(13-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSBGSWWFBXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535419 | |
| Record name | 4,7-Dimethoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7711-50-4 | |
| Record name | 4,7-Dimethoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)








